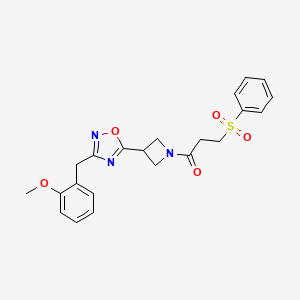![molecular formula C17H20ClN3O3S B2687112 Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1323394-42-8](/img/structure/B2687112.png)
Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride” is a chemical compound used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics . It is also used as a reagent in the synthesis of diamide derivatives as FXa inhibitors .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate with ethanol and 4N aqueous lithium hydroxide at room temperature. The mixture is then stirred at 50 °C for 7 hours. After cooling with ice-water, 1N HCl in ethanol is added to the mixture and stirred for 1.5 hours. The precipitated crystals are collected by filtration, washed with ethanol, and dried at room temperature under reduced pressure .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics . It is also used as a reagent in the synthesis of diamide derivatives as FXa inhibitors .Physical And Chemical Properties Analysis
This compound has a melting point of 199.0 to 203.0 °C and a boiling point of 175℃ at 101 325 Pa . It is stored under inert gas (nitrogen or Argon) at 2-8°C . It is slightly soluble in aqueous acid, DMSO (when heated and sonicated), and very slightly soluble in methanol . It is a solid and its color ranges from pale beige to light brown .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activities
Researchers have synthesized derivatives of tetrahydrothieno pyridine and evaluated their anticonvulsant activities using experimental methods. These compounds were tested for neurotoxicity and showed promising anticonvulsant properties with better safety profiles compared to some clinical drugs, indicating potential applications in developing new anticonvulsant medications (Wang et al., 2019).
Antimicrobial Activity
Another study focused on the synthesis of triazolo and thiadiazoles bearing a certain moiety, testing their antibacterial and antifungal activities against various microorganisms. This research suggests the potential of such compounds in creating new antimicrobial agents (Taha, 2008).
Molecular Docking and Cancer Treatment
Molecular docking analyses of triazolopyrimidin derivatives indicate their potential as inhibitors for cancer treatment, based on their ability to bind to the active sites of specific proteins. This study highlights the compound's relevance in the development of cancer therapeutics (Sert et al., 2020).
Novel Synthesis Methods
Research into the synthesis of nitrogen-bridged purine-like C-nucleosides from certain dithioates showcases innovative methods to create compounds that could have various applications, including medicinal chemistry (Khadem et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-[(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S.ClH/c1-3-20-9-8-13-14(10-20)24-17(18-13)19-15(21)11-4-6-12(7-5-11)16(22)23-2;/h4-7H,3,8-10H2,1-2H3,(H,18,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOJSVDHCAFEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2687030.png)
![tert-butyl (3aR,8bR)-8-fluoro-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B2687033.png)
![2-[(3,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B2687034.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2687035.png)
![3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2687037.png)


![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2687041.png)

![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)
![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)


![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)